1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a six-membered tetrahydropyrazine ring fused with two ketone groups (dione) at positions 2 and 3. The 2,4-dimethylphenyl substituent at position 1 introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(9(2)7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDCIMXXBNENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CNC(=O)C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of 2,4-dimethylphenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Analogues are synthesized via condensation reactions, as seen in the preparation of 1-(3-chlorophenyl)methyl derivatives using chloroacetyl chloride and piperazine intermediates .
Pyrazoline and Diazepine Derivatives
Pyrazoline (five-membered) and diazepine (seven-membered) rings differ in ring size and conformational flexibility:
Key Observations :
- Ring Size : The six-membered tetrahydropyrazine-dione core offers intermediate rigidity compared to pyrazoline (more flexible) and diazepine (larger ring, increased flexibility).
- Synthetic Routes: Pyrazolines are synthesized via chalcone-hydrazine condensations under acidic conditions , whereas diazepines require longer reaction times and ethanol recrystallization .
Piperazine and Isoindole-1,3-dione Analogues
Piperazine derivatives and isoindole-1,3-diones are pharmacologically significant:
Key Observations :
- Bioactivity: Isoindole-1,3-diones with piperazine substituents exhibit analgesic properties , whereas sulfonyl-piperazines (e.g., ) may target neurotransmitter receptors due to structural similarity to known ligands.
- Stability : The dione moiety in tetrahydropyrazine derivatives may enhance metabolic stability compared to isoindole-1,3-diones, which are prone to ring-opening reactions.
High-Energy Density Compounds (HEDCs)
While unrelated pharmacologically, pyrazino-tetrazine HEDCs highlight substituent effects on stability:
| Compound | Substituent | Key Property | Reference |
|---|---|---|---|
| Pyrazino[2,3-e][1,2,3,4]tetrazine derivatives | N-O, -NO₂, -NF₂ groups | High thermal stability (BDEs > 30 kcal/mol) |
Key Insight: Electron-withdrawing groups (e.g., -NO₂) stabilize the tetrahydropyrazine-dione core, a principle applicable to pharmaceutical design for improving compound half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
